4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid
Overview
Description
4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid is a chemical compound characterized by a thiazole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group at the 2-position of the thiazole ring
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The orientation of the thiazole ring and the nature of the substituents at positions 2 and 4 can significantly influence these interactions .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, often leading to downstream effects that contribute to their biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which are likely the result of their interactions with various cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Substitution with 2,4-Dichlorophenyl Group: The halogenated phenyl group is introduced through a nucleophilic substitution reaction.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation of the corresponding thiazole derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazole alcohols and aldehydes.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives, phenylthiazoles, and other halogenated phenyl compounds.
Uniqueness: The presence of the 2,4-dichlorophenyl group and the carboxylic acid group at specific positions on the thiazole ring distinguishes this compound from others, providing unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKHGPZHWHCTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238274 | |
Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-45-4 | |
Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.